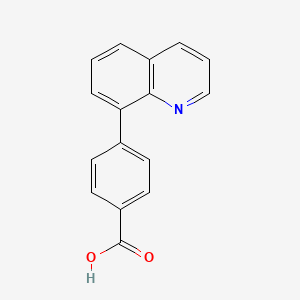

4-キノリン-8-イル安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

創薬

キノリンは、創薬におけるリードの重要な足場です . キノリンは、医薬品化学の分野において重要な役割を果たしており、その誘導体は、いくつかの天然物およびFDA承認薬の重要な核となっています .

工業化学および合成有機化学

キノリンは、工業化学および合成有機化学の分野で多様な用途を持っています . キノリンは、ベンゼン環とピリジン環系の類似した化学反応性を示し、求核置換反応および求電子置換反応を受けます .

抗がん活性

キノリン誘導体は、抗がん活性において潜在的な可能性を示しています . キノリン誘導体は、新しい抗がん剤の開発における使用が検討されています。

抗酸化活性

キノリン化合物は、抗酸化活性を示しています . このため、キノリン化合物は、酸化ストレス関連疾患の治療薬の開発に役立ちます。

抗炎症活性

キノリン誘導体は、抗炎症作用を持つことがわかっています . このことから、キノリン誘導体は、抗炎症剤の開発における候補物質となり得ます。

抗マラリア活性

キノリン系化合物は、マラリアの治療に用いられてきました . キノリン系化合物は、いくつかの抗マラリア薬の重要な成分です。

抗SARS-CoV-2活性

COVID-19パンデミックを受けて、キノリン誘導体の潜在的な抗SARS-CoV-2活性について研究が進められています .

抗結核活性

キノリン誘導体は、結核の治療において潜在的な可能性を示しています . キノリン誘導体は、抗結核薬における使用が検討されています。

作用機序

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . They can act as electron carriers, playing a role in photosynthesis, and as vitamins, they can prevent and treat several illnesses .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing processes such as dna synthesis, protein synthesis, and cellular metabolism .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cellular signaling pathways, and induction of cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

生化学分析

Biochemical Properties

4-quinolin-8-ylbenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain enzymes, potentially inhibiting their activity. This binding interaction can alter the enzyme’s conformation and affect its catalytic properties. Additionally, 4-quinolin-8-ylbenzoic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-quinolin-8-ylbenzoic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-quinolin-8-ylbenzoic acid has been observed to affect the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to changes in cell growth and survival, making it a valuable tool for studying cancer biology .

Molecular Mechanism

The molecular mechanism of action of 4-quinolin-8-ylbenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in the enzyme’s activity and, consequently, affect various biochemical pathways. Additionally, 4-quinolin-8-ylbenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-quinolin-8-ylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-quinolin-8-ylbenzoic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-quinolin-8-ylbenzoic acid can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-quinolin-8-ylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-quinolin-8-ylbenzoic acid can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

4-quinolin-8-ylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, 4-quinolin-8-ylbenzoic acid can be metabolized by enzymes in the liver, leading to the production of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of 4-quinolin-8-ylbenzoic acid within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, 4-quinolin-8-ylbenzoic acid can localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of 4-quinolin-8-ylbenzoic acid can influence its activity and function .

Subcellular Localization

The subcellular localization of 4-quinolin-8-ylbenzoic acid is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-quinolin-8-ylbenzoic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

特性

IUPAC Name |

4-quinolin-8-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVGZDKFCXKGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400538 |

Source

|

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216059-95-9 |

Source

|

| Record name | 4-(8-Quinolinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)